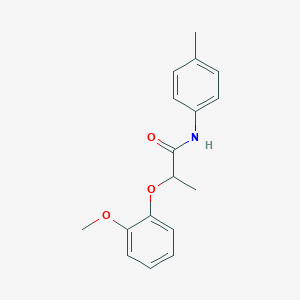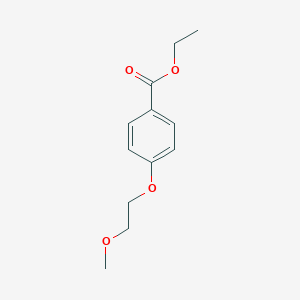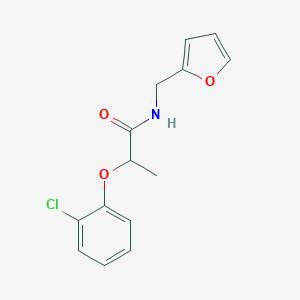![molecular formula C15H21N3O2S B318001 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide](/img/structure/B318001.png)
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethylpropanoyl group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylbenzamide with 2,2-dimethylpropanoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with a thiourea derivative to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-ethylbenzamide
- 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C15H21N3O2S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoylcarbamothioylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21N3O2S/c1-15(2,3)13(20)17-14(21)16-11-9-7-6-8-10(11)12(19)18(4)5/h6-9H,1-5H3,(H2,16,17,20,21) |
InChIキー |
BVZCHQOAFNTPBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N(C)C |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)


![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)

![4-Oxo-4-[4-(2-phenoxyethoxy)anilino]butanoic acid](/img/structure/B317931.png)
![2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B317933.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![4,5-Dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317935.png)


![N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317941.png)
